molecular formula C15H15N3O3 B5595988 N-(7,7-dimethyl-5-oxo-6,8-dihydroquinazolin-2-yl)furan-2-carboxamide

N-(7,7-dimethyl-5-oxo-6,8-dihydroquinazolin-2-yl)furan-2-carboxamide

Cat. No.: B5595988
M. Wt: 285.30 g/mol
InChI Key: DZRNHKRAEJBSND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(7,7-dimethyl-5-oxo-6,8-dihydroquinazolin-2-yl)furan-2-carboxamide is a complex organic compound that belongs to the quinazolinone family This compound is characterized by its unique structure, which includes a quinazolinone core fused with a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7,7-dimethyl-5-oxo-6,8-dihydroquinazolin-2-yl)furan-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzamide with furan-2-carboxylic acid under acidic conditions to form the quinazolinone core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(7,7-dimethyl-5-oxo-6,8-dihydroquinazolin-2-yl)furan-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the quinazolinone core.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan ring and the quinazolinone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional carbonyl groups, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

N-(7,7-dimethyl-5-oxo-6,8-dihydroquinazolin-2-yl)furan-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as a fluorescent probe for detecting specific biomolecules.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and proteins.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(7,7-dimethyl-5-oxo-6,8-dihydroquinazolin-2-yl)furan-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The quinazolinone core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound can inhibit specific enzymes by binding to their active sites, thereby affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-(7,7-dimethyl-5-oxo-6,8-dihydroquinazolin-2-yl)-2-methylbutanamide
  • N-(7,7-dimethyl-5-oxo-6,8-dihydroquinazolin-2-yl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide

Uniqueness

N-(7,7-dimethyl-5-oxo-6,8-dihydroquinazolin-2-yl)furan-2-carboxamide stands out due to its unique furan ring, which imparts distinct chemical and biological properties. This structural feature enhances its ability to interact with various molecular targets, making it a valuable compound for research and development .

Properties

IUPAC Name

N-(7,7-dimethyl-5-oxo-6,8-dihydroquinazolin-2-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3/c1-15(2)6-10-9(11(19)7-15)8-16-14(17-10)18-13(20)12-4-3-5-21-12/h3-5,8H,6-7H2,1-2H3,(H,16,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZRNHKRAEJBSND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=NC(=NC=C2C(=O)C1)NC(=O)C3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.